molecular formula C13H19NO4 B1262944 Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate

Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate

Cat. No.: B1262944
M. Wt: 253.29 g/mol
InChI Key: GFEYQRHXVKZFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate is a benzoate ester that is methyl 4-aminobenzoate substituted by a 2,3-dihydroxy-3-methylbutyl group at position 2. It is isolated from the wood-decayed fungus Xylaria sp.BCC9653 and exhibits potent cytotoxicity against African green monkey kidney fibroblast (Vero) cells. It has a role as a metabolite. It is an aromatic amine, a primary amino compound, a benzoate ester, a tertiary alcohol, a secondary alcohol and a diol.

Scientific Research Applications

Synthesis and Labeling Techniques

  • Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate is used in the synthesis of complex compounds. For instance, Taylor et al. (1996) described its role in preparing labeled compounds for pharmaceutical research, particularly in the creation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] derivatives for radiopharmaceutical applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Chemical Synthesis and Molecular Structures

  • This compound plays a crucial role in the synthesis of various molecular structures. Ukrainets et al. (2014) discussed its use in producing 4-hydroxyquinolones, demonstrating its versatility in creating different molecular structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Development of Polymer Precursors

  • This compound is also important in developing polymer precursors. Zhang Jianting et al. (2009) researched its synthesis as a monomer precursor for new AB-type poly(p-phenylene benzobizoxazole) (PBO), highlighting its utility in polymer chemistry (Jianting, Lian-cheng, Jia-an, Jian-min, & Ning-ren, 2009).

Hydrogen-Bonded Supramolecular Structures

  • Its application extends to the study of hydrogen-bonded supramolecular structures. Portilla et al. (2007) examined substituted 4-pyrazolylbenzoates, including this compound, to understand their hydrogen-bonding behavior in different dimensions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Photophysical and Photochemical Properties

Fluorescence Studies in Micelles and Vesicles

  • Singh and Darshi (2002) investigated the fluorescence properties of derivatives of this compound in various microheterogeneous media, providing insights into the interaction of these molecules with micelles and vesicles (Singh & Darshi, 2002).

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate

InChI

InChI=1S/C13H19NO4/c1-13(2,17)11(15)7-8-6-9(14)4-5-10(8)12(16)18-3/h4-6,11,15,17H,7,14H2,1-3H3

InChI Key

GFEYQRHXVKZFIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C=CC(=C1)N)C(=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
Reactant of Route 2
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
Reactant of Route 3
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
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Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
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Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate
Reactant of Route 6
Methyl 4-amino-2-(2,3-dihydroxy-3-methylbutyl)benzoate

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